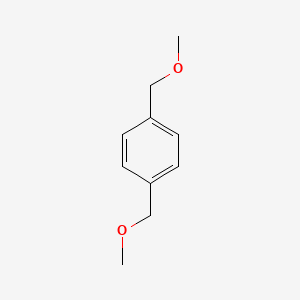

1,4-Bis(methoxymethyl)benzene

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

1,4-bis(methoxymethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-11-7-9-3-5-10(6-4-9)8-12-2/h3-6H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAJPMKAQEUGECW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC=C(C=C1)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7044712 | |

| Record name | 1,4-Bis(methoxymethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6770-38-3 | |

| Record name | 1,4-Bis(methoxymethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6770-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Bis(methoxymethyl)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006770383 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6770-38-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137830 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,4-bis(methoxymethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Bis(methoxymethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-bis(methoxymethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.117 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-BIS(METHOXYMETHYL)BENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4V4WOT91ND | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 1,4-Bis(methoxymethyl)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 1,4-bis(methoxymethyl)benzene, a versatile diether used in various chemical applications. This document provides two primary synthetic protocols, quantitative data, reaction mechanisms, and experimental workflows.

Introduction

This compound is an organic compound featuring a central benzene (B151609) ring substituted with two methoxymethyl groups at the para positions. Its structure allows it to be a useful crosslinking agent and a building block in the synthesis of more complex molecules. The most common and effective method for its synthesis is the Williamson ether synthesis, a well-established reaction in organic chemistry. This guide will focus on two main variations of this synthesis, starting from either 1,4-bis(chloromethyl)benzene (B146612) or 1,4-bis(hydroxymethyl)benzene.

Synthetic Protocols

Two primary protocols for the synthesis of this compound via the Williamson ether synthesis are presented below.

Protocol 1: From 1,4-Bis(chloromethyl)benzene

This protocol involves the nucleophilic substitution of the chlorine atoms in 1,4-bis(chloromethyl)benzene with methoxide (B1231860) ions.

Experimental Procedure:

A solution of sodium methoxide is prepared by cautiously adding sodium metal to anhydrous methanol (B129727) in a flask equipped with a reflux condenser and a magnetic stirrer, under an inert atmosphere (e.g., nitrogen or argon). To this solution, 1,4-bis(chloromethyl)benzene is added portion-wise with continuous stirring. The reaction mixture is then heated to reflux and maintained at this temperature for a specified period. Progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is partitioned between water and an organic solvent (e.g., diethyl ether or dichloromethane). The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated to yield the crude product. Purification is typically achieved by vacuum distillation or column chromatography.

Protocol 2: From 1,4-Bis(hydroxymethyl)benzene

This method involves the deprotonation of the hydroxyl groups of 1,4-bis(hydroxymethyl)benzene to form a dialkoxide, which then reacts with a methylating agent.

Experimental Procedure:

To a suspension of a strong base, such as sodium hydride, in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), a solution of 1,4-bis(hydroxymethyl)benzene in the same solvent is added dropwise at 0 °C under an inert atmosphere. The mixture is stirred at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the dialkoxide. A methylating agent, such as methyl iodide or dimethyl sulfate, is then added dropwise to the reaction mixture. The reaction is stirred at room temperature or gently heated to drive it to completion. After the reaction is complete, it is quenched by the slow addition of water. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is then purified by vacuum distillation or column chromatography.

Quantitative Data

The following tables summarize the key quantitative data for the described synthetic protocols. Please note that specific values can vary depending on the scale of the reaction and the purity of the reagents.

Table 1: Reactants and Products for Protocol 1

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Stoichiometric Ratio |

| 1,4-Bis(chloromethyl)benzene | C₈H₈Cl₂ | 175.06 | 1 |

| Sodium Methoxide | CH₃NaO | 54.02 | > 2 |

| Methanol | CH₄O | 32.04 | Solvent |

| This compound | C₁₀H₁₄O₂ | 166.22 | 1 (Theoretical) |

Table 2: Reaction Conditions and Yield for Protocol 1

| Parameter | Value |

| Temperature | Reflux |

| Reaction Time | 2-6 hours |

| Typical Yield | 80-95% |

Table 3: Reactants and Products for Protocol 2

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Stoichiometric Ratio | | :--- | :--- | :--- | | 1,4-Bis(hydroxymethyl)benzene | C₈H₁₀O₂ | 138.16 | 1 | | Sodium Hydride | NaH | 24.00 | > 2 | | Methyl Iodide | CH₃I | 141.94 | > 2 | | Tetrahydrofuran | C₄H₈O | 72.11 | Solvent | | this compound | C₁₀H₁₄O₂ | 166.22 | 1 (Theoretical) |

Table 4: Reaction Conditions and Yield for Protocol 2

| Parameter | Value |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 12-24 hours |

| Typical Yield | 75-90% |

Reaction Pathways and Mechanisms

The synthesis of this compound via the Williamson ether synthesis proceeds through a series of well-understood reaction steps.

Signaling Pathway for Protocol 1

A Comprehensive Technical Guide to the Physicochemical Properties of 1,4-Bis(methoxymethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of 1,4-Bis(methoxymethyl)benzene. The information is curated for researchers, scientists, and professionals in drug development, with a focus on delivering precise data and methodologies to support laboratory and research applications.

Core Physicochemical Data

This compound, also known as p-xylene (B151628) dimethyl ether, is a colorless to pale yellow liquid. It is a versatile organic compound utilized as a building block in organic synthesis and polymer chemistry.[1] The following table summarizes its key quantitative physicochemical properties.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₄O₂ | [2][3][4][5] |

| Molecular Weight | 166.22 g/mol | [2][4][5][6][7] |

| Boiling Point | 208.9 - 235 °C | [3][4][5][6] |

| Melting Point | 114 - 116 °C | [4][5][8] |

| Density | 1.0 - 1.013 g/cm³ | [3][4][6] |

| Flash Point | 67.1 - 118 °C | [3][4][5][6] |

| Water Solubility | 10.642 g/L at 20°C | [4][8] |

| Refractive Index | 1.494 - 1.5040 | [3][4][5] |

| Vapor Pressure | 0.3 - 0.301 mmHg at 25°C | [3][4] |

| LogP | 1.70 - 1.97940 | [3][5] |

Synthesis Workflow

The synthesis of this compound can be achieved through a two-step process starting from p-xylene. The following diagram illustrates this common synthetic route.

Experimental Protocols

Detailed experimental protocols for the determination of key physicochemical properties are outlined below. These are generalized procedures and may require optimization based on laboratory conditions and equipment.

Determination of Melting Point

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or digital melting point device)

-

Capillary tubes

-

Thermometer

-

Mortar and pestle

Procedure:

-

A small sample of crystalline this compound is finely ground.

-

The powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the melting point apparatus.

-

The sample is heated at a steady rate (approximately 1-2 °C per minute) as it approaches the expected melting point.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

Determination of Boiling Point

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Apparatus:

-

Distillation flask

-

Condenser

-

Thermometer

-

Heating mantle or oil bath

-

Boiling chips

Procedure:

-

A sample of this compound is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.

-

The distillation apparatus is assembled with the thermometer bulb positioned just below the side arm of the flask to accurately measure the temperature of the vapor.

-

The flask is gently heated.

-

As the liquid boils, the vapor rises, and the temperature on the thermometer will stabilize.

-

The constant temperature observed during the distillation of the liquid is recorded as the boiling point. The atmospheric pressure should also be recorded, as boiling point is pressure-dependent.

Determination of Density

Principle: Density is the mass of a substance per unit volume.

Apparatus:

-

Pycnometer (a flask with a specific, accurately known volume)

-

Analytical balance

Procedure:

-

The empty pycnometer is weighed.

-

The pycnometer is filled with this compound, ensuring no air bubbles are trapped, and weighed again.

-

The pycnometer is then emptied, cleaned, and filled with a reference substance of known density (e.g., distilled water) at the same temperature and weighed.

-

The density of this compound is calculated using the formula: Density = (mass of substance / mass of reference substance) * density of reference substance

Determination of Solubility

Principle: Solubility is the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.

Apparatus:

-

Test tubes or vials

-

Vortex mixer or shaker

-

Analytical balance

-

Spectrophotometer (for quantitative analysis)

Procedure (Qualitative):

-

A small, known amount of this compound is added to a test tube containing a known volume of the solvent (e.g., water, ethanol, ether).[2]

-

The mixture is agitated to facilitate dissolution.

-

Observations are made to determine if the substance dissolves completely, partially, or is insoluble.

Procedure (Quantitative):

-

An excess amount of this compound is added to a known volume of the solvent in a sealed container.

-

The mixture is agitated at a constant temperature for an extended period to ensure equilibrium is reached.

-

The undissolved solid is separated from the saturated solution by filtration or centrifugation.

-

The concentration of the solute in the clear, saturated solution is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).[9]

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and identification of this compound.

-

¹H NMR: Proton Nuclear Magnetic Resonance (¹H NMR) spectral data can be used to confirm the presence of the methoxy (B1213986) and methylene (B1212753) protons, as well as the aromatic protons on the benzene (B151609) ring.[10]

-

¹³C NMR: Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) provides information on the different carbon environments within the molecule.

-

IR Spectroscopy: Infrared (IR) spectroscopy can identify the characteristic functional groups present, such as C-O-C stretching for the ether linkages and C-H stretching for the aromatic and aliphatic components.[11]

References

- 1. Page loading... [wap.guidechem.com]

- 2. CAS 6770-38-3: 1,4-bis(methoxymethyl)-benzene | CymitQuimica [cymitquimica.com]

- 3. This compound | CAS#:6770-38-3 | Chemsrc [chemsrc.com]

- 4. lookchem.com [lookchem.com]

- 5. Page loading... [wap.guidechem.com]

- 6. 1,4-bis-(Methoxymethyl)benzene | CAS 6770-38-3 | Chemical-Suppliers [chemical-suppliers.eu]

- 7. This compound | C10H14O2 | CID 81239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | 6770-38-3 [chemicalbook.com]

- 9. This compound | SIELC Technologies [sielc.com]

- 10. This compound(6770-38-3) 1H NMR [m.chemicalbook.com]

- 11. This compound(6770-38-3) IR Spectrum [m.chemicalbook.com]

1,4-Bis(methoxymethyl)benzene CAS number 6770-38-3

An In-depth Technical Guide to 1,4-Bis(methoxymethyl)benzene

CAS Number: 6770-38-3

This technical guide provides a comprehensive overview of this compound, a versatile aromatic ether. It is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed information on its properties, synthesis, applications, and safety.

Physicochemical Properties

This compound is a colorless to pale yellow liquid under standard conditions.[1][2] It is characterized by a benzene (B151609) ring substituted at the para (1,4) positions with two methoxymethyl groups.[2] This structure lends it solubility in common organic solvents like ethanol (B145695) and ether, while its hydrophobic benzene core results in limited water solubility.[1]

Table 1: Physicochemical Data for this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₄O₂ | [1][3] |

| Molecular Weight | 166.22 g/mol | [1][2][4] |

| Density | 1.0 ± 0.1 g/cm³ | [3] |

| Boiling Point | 208.9 ± 20.0 °C at 760 mmHg | [3] |

| Melting Point | 114-116 °C | [5][6] |

| Flash Point | 67.1 ± 21.3 °C | [3] |

| Water Solubility | 10.642 g/L at 20 °C | [5][6] |

| Refractive Index | 1.494 - 1.504 | [3][5] |

| Vapor Pressure | 0.3 ± 0.4 mmHg at 25°C | [3] |

| LogP | 1.70 | [3] |

Synthesis and Experimental Protocols

The primary industrial synthesis of this compound involves a two-step process starting from p-xylene.

Experimental Protocol: Synthesis from p-Xylene

This protocol describes a common method for the preparation of this compound.[7]

Step 1: Chlorination of p-Xylene

-

Reaction Setup: A reaction vessel equipped with a stirrer, a gas inlet, and a reflux condenser is charged with p-xylene.

-

Initiation: The reaction is typically initiated by UV light or a radical initiator.

-

Chlorination: Chlorine gas is bubbled through the p-xylene. The reaction proceeds via a free-radical mechanism to form p-chloromethyl benzyl (B1604629) chloride.

-

Monitoring: The reaction is monitored by gas chromatography (GC) to determine the consumption of the starting material and the formation of the dichlorinated product.

-

Work-up: Once the desired conversion is achieved, the excess chlorine is removed by purging with an inert gas. The crude p-chloromethyl benzyl chloride is then purified, typically by distillation under reduced pressure.

Step 2: Etherification with Methanol (B129727)

-

Reaction Setup: A solution of sodium hydroxide (B78521) in methanol is prepared in a separate reaction vessel. This creates the sodium methoxide (B1231860) nucleophile.

-

Addition: The purified p-chloromethyl benzyl chloride from Step 1 is added dropwise to the sodium methoxide solution while maintaining a controlled temperature.

-

Reaction: The nucleophilic sodium methoxide displaces the chloride ions in a Williamson ether synthesis reaction to form this compound.

-

Quenching and Extraction: After the reaction is complete, the mixture is quenched with water. The product is then extracted into an organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification: The organic layer is washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The final product is purified by vacuum distillation.

Caption: General synthesis workflow from p-xylene.

Applications and Reactivity

This compound is a valuable intermediate in organic synthesis due to its reactive methoxymethyl groups.[1][7] These groups can be functionalized or serve as protecting groups, making the compound a versatile building block for more complex molecules.[2]

Key Application Areas:

-

Polymer Chemistry: It is widely used as a crosslinking agent in the synthesis of polymers and resins.[1][7] The methoxymethyl groups can react with functional groups on polymer chains, forming covalent bonds that enhance the mechanical strength and thermal stability of the material.[7] It is a known component in the production of certain phenol-based polymers.[8]

-

Pharmaceutical and Agrochemical Synthesis: The compound serves as a crucial building block for creating active pharmaceutical ingredients (APIs) and agricultural chemicals.[2][9]

-

Materials Science: It is used in the formulation of antireflective coatings and hardmask compositions for photolithography processes.

-

Organic Synthesis: It acts as a precursor for various organic compounds and is used in the development of novel catalysts and molecules with tailored functions.[9]

Caption: Logical flow from the core compound to its applications.

Spectroscopic Data

Spectroscopic analysis is essential for the identification and characterization of this compound.

-

¹H NMR: The proton NMR spectrum is a key tool for confirming the structure.[10] The expected signals would correspond to the aromatic protons on the benzene ring, the methylene (B1212753) protons of the -CH₂- groups, and the methyl protons of the -OCH₃ groups.

-

¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments within the molecule.

-

IR Spectroscopy: Infrared spectroscopy can be used to identify the characteristic C-O-C stretching frequencies of the ether linkages and the aromatic C-H and C=C bonds.[11]

-

Mass Spectrometry: Mass spectrometry confirms the molecular weight of the compound.[11] The fragmentation pattern can also provide structural information.

Safety and Handling

While some sources classify this compound as not hazardous, others indicate potential risks that necessitate careful handling.[11][12][13]

Table 2: GHS Hazard Information

| Hazard Statement | Description | Source(s) |

| H315 | Causes skin irritation | [12][14] |

| H319 | Causes serious eye irritation | [12][14] |

| H361 | Suspected of damaging fertility or the unborn child | [12][14] |

| H373 | May cause damage to organs through prolonged or repeated exposure | [12][14] |

Handling and Storage Recommendations:

-

Handling: Use in a well-ventilated area.[13] Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[12] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[12] Wash hands thoroughly after handling.[12]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2] Keep away from direct sunlight, heat, and incompatible materials.[2] The recommended storage temperature is room temperature.[6][14]

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.[12][13]

References

- 1. CAS 6770-38-3: 1,4-bis(methoxymethyl)-benzene | CymitQuimica [cymitquimica.com]

- 2. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 3. This compound | CAS#:6770-38-3 | Chemsrc [chemsrc.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. chembk.com [chembk.com]

- 6. lookchem.com [lookchem.com]

- 7. Page loading... [wap.guidechem.com]

- 8. Phenol, polymer with this compound | 26834-02-6 [chemicalbook.com]

- 9. nbinno.com [nbinno.com]

- 10. This compound(6770-38-3) 1H NMR [m.chemicalbook.com]

- 11. This compound | C10H14O2 | CID 81239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. chemicalbook.com [chemicalbook.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. This compound | 6770-38-3 [sigmaaldrich.com]

An In-depth Technical Guide on the Solubility of 1,4-Bis(methoxymethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,4-Bis(methoxymethyl)benzene, a versatile organic compound used in various chemical syntheses, including the production of polymers and resins. This document compiles available solubility data, outlines a detailed experimental protocol for solubility determination, and presents a visual workflow for the experimental procedure.

Core Concepts in Solubility

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in various chemical and biological systems. For this compound, its molecular structure, characterized by a hydrophobic benzene (B151609) core and two polar methoxymethyl groups, governs its solubility profile. The general principle of "like dissolves like" is applicable, suggesting that its solubility will be higher in solvents with similar polarity.

Solubility Data of this compound

A thorough review of scientific literature and chemical databases has yielded limited quantitative solubility data for this compound in organic solvents. However, its solubility in water has been quantitatively determined. The available data is summarized in the table below.

| Solvent | Solvent Type | Temperature (°C) | Solubility | Data Type | Reference |

| Water | Polar Protic | 20 | 10.642 g/L | Quantitative | [1][2] |

| Ethanol (B145695) | Polar Protic | Not Specified | Soluble | Qualitative | [3] |

| Ether | Polar Aprotic | Not Specified | Soluble | Qualitative | [3] |

Experimental Protocol for Determining Solubility

For researchers who need to determine the solubility of this compound in a specific solvent, the isothermal shake-flask method is a reliable and widely used technique. This method allows for the determination of the equilibrium solubility of a compound at a controlled temperature.

Objective: To determine the saturation solubility of this compound in a selected solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected solvent (analytical grade)

-

Thermostated orbital shaker or water bath

-

Calibrated thermometer

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Vials with screw caps

-

Analytical instrument for concentration measurement (e.g., HPLC, GC, UV-Vis spectrophotometer)

Procedure:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Add a known volume of the selected solvent to each vial.

-

-

Equilibration:

-

Securely cap the vials and place them in a thermostated orbital shaker or water bath set to the desired temperature.

-

Agitate the mixtures for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The equilibration time should be validated by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Phase Separation:

-

Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for a minimum of 2 hours to allow the undissolved solid to settle.

-

Carefully withdraw a sample from the supernatant using a pre-warmed (or pre-cooled to the experimental temperature) syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles.

-

-

Analysis:

-

Accurately dilute the filtered saturated solution with a known volume of the solvent.

-

Analyze the concentration of this compound in the diluted solution using a pre-validated analytical method (e.g., High-Performance Liquid Chromatography, Gas Chromatography, or UV-Vis Spectroscopy).

-

Prepare a calibration curve using standard solutions of known concentrations to quantify the amount of solute in the sample.

-

-

Calculation:

-

Calculate the solubility of this compound in the chosen solvent at the specified temperature based on the measured concentration and the dilution factor. The results can be expressed in various units such as g/L, mg/mL, or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal shake-flask method.

References

In-depth Technical Guide to the ¹H NMR Spectrum Analysis of 1,4-Bis(methoxymethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1,4-bis(methoxymethyl)benzene. The information presented herein is intended to assist researchers, scientists, and professionals in the field of drug development in the accurate identification and characterization of this compound.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum of this compound is characterized by its simplicity, which is a direct consequence of the molecule's high degree of symmetry. The para-substitution on the benzene (B151609) ring results in chemical equivalence for several sets of protons.

Due to the symmetrical nature of this compound, the ¹H NMR spectrum is expected to exhibit three distinct signals:

-

A singlet corresponding to the four aromatic protons.

-

A singlet corresponding to the four methylene (B1212753) protons of the two -CH₂- groups.

-

A singlet corresponding to the six methyl protons of the two -OCH₃ groups.

The expected chemical shifts for these protons are influenced by their local electronic environments. The aromatic protons are deshielded by the ring current of the benzene ring. The methylene protons are deshielded by the adjacent oxygen atom and the benzene ring. The methyl protons are deshielded by the adjacent oxygen atom.

Quantitative ¹H NMR Data

The following table summarizes the anticipated quantitative data for the ¹H NMR spectrum of this compound, typically recorded in deuterated chloroform (B151607) (CDCl₃).

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic Protons (Ar-H) | ~7.3 | Singlet | 4H |

| Methylene Protons (-CH₂-) | ~4.5 | Singlet | 4H |

| Methyl Protons (-OCH₃) | ~3.3 | Singlet | 6H |

Experimental Protocol for ¹H NMR Spectroscopy

The following is a detailed methodology for acquiring a quantitative ¹H NMR spectrum of this compound.

1. Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing a known internal standard (e.g., tetramethylsilane (B1202638) - TMS at 0 ppm).

-

Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved.

2. NMR Instrument Parameters:

-

The ¹H NMR spectrum should be acquired on a spectrometer with a field strength of 300 MHz or higher to ensure adequate signal dispersion.

-

The sample temperature should be maintained at a constant value, typically 298 K (25 °C).

-

A standard single-pulse experiment (e.g., 'zg' pulse program on Bruker instruments) is generally sufficient.

-

Key acquisition parameters should be optimized for quantitative analysis:

-

Pulse Angle: A 30° or 45° pulse angle is recommended to allow for shorter relaxation delays.

-

Relaxation Delay (d1): A relaxation delay of at least 5 times the longest T₁ relaxation time of the protons of interest should be used to ensure full relaxation between scans. For quantitative accuracy, a delay of 20-30 seconds is often employed.

-

Acquisition Time (aq): An acquisition time of 2-4 seconds is typically adequate.

-

Number of Scans (ns): A sufficient number of scans (e.g., 8 to 64) should be acquired to achieve a good signal-to-noise ratio.

-

3. Data Processing:

-

The acquired Free Induction Decay (FID) should be Fourier transformed to obtain the frequency-domain spectrum.

-

The spectrum should be accurately phased and the baseline corrected.

-

The chemical shifts should be referenced to the internal standard (TMS at 0.00 ppm).

-

The signals of interest should be integrated to determine the relative number of protons.

Visualizations

The following diagrams illustrate the molecular structure and the logical workflow for the ¹H NMR analysis of this compound.

An In-depth Technical Guide to the Reactivity of Methoxymethyl Groups on a Benzene Ring

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the methoxymethyl (MOM) group when attached to a benzene (B151609) ring. The MOM group is a crucial protecting group for phenols in multistep organic synthesis, valued for its ease of installation and stability under a range of conditions. This document delves into its directing effects in electrophilic aromatic substitution, its role in directed ortho-metalation, and the various protocols for its attachment and cleavage, supported by quantitative data and detailed experimental methodologies.

The Methoxymethyl (MOM) Group as a Protecting Group for Phenols

The methoxymethyl group is widely employed to protect the hydroxyl functionality of phenols from unwanted reactions during synthetic sequences. It is stable to a variety of non-acidic reagents, including strong bases, organometallics, and many oxidizing and reducing agents.[1]

Protection of Phenols as MOM Ethers

The introduction of the MOM group onto a phenol (B47542) can be achieved through several methods. The choice of method often depends on the substrate's sensitivity and the desired reaction conditions.

Table 1: Comparative Data for the Protection of Phenols as Methoxymethyl Ethers

| Phenol Substrate | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Phenol | Methoxymethyl acetate, ZnCl₂ etherate | Dichloromethane (B109758) | Room Temp. | 16 | 81 | |

| 3,4-Dichlorophenol | Methoxymethyl acetate, ZnCl₂ etherate | Dichloromethane | Room Temp. | - | 66 | |

| 4-Carbomethoxyphenol | Methoxymethyl acetate, ZnCl₂ etherate | Dichloromethane | Room Temp. | - | 68 | |

| General Alcohols | MOMCl, DIPEA, NaI | Dichloromethane | 0 to 25 | 16 | 92 | [2] |

| Various Alcohols | Formaldehyde dimethyl acetal, ZrCl₄ (10 mol%) | Solvent-free | Room Temp. | - | High | [3] |

This procedure details the protection of a general alcohol, which is analogous to the protection of a phenol.

-

Preparation: An oven-dried 3-neck 500 mL round-bottom flask equipped with a stir bar is charged with the alcohol (1.0 eq.), N,N-Diisopropylethylamine (DIPEA) (4.0 eq.), and dichloromethane (DCM) under an argon atmosphere.

-

Reaction Initiation: The resulting suspension is cooled to 0 °C, and freshly distilled methoxymethyl chloride (MOMCl) (3.0 eq.) is added dropwise over 10 minutes. Sodium iodide (NaI) (0.5 eq.) is then added to the reaction solution.

-

Reaction Progression: The mixture is allowed to warm to 25 °C and stirred for 16 hours.

-

Work-up: Upon completion, the reaction is quenched with a saturated ammonium (B1175870) chloride solution and diluted with DCM. The layers are separated, and the aqueous layer is extracted with DCM.

-

Purification: The combined organic phases are washed with a saturated sodium chloride solution, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by silica (B1680970) gel flash chromatography.

Deprotection of MOM-Protected Phenols

The cleavage of the MOM ether to regenerate the phenol is most commonly achieved under acidic conditions. The choice of acid and reaction conditions can be tuned to allow for selective deprotection in the presence of other acid-sensitive groups.[1]

Table 2: Comparative Data for the Deprotection of Phenolic Methoxymethyl Ethers

| Substrate | Reagents | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Aromatic MOM Ether | TMSOTf, 2,2'-bipyridyl | Acetonitrile (B52724) | Room Temp. | 15 min | 91 | [1] |

| Aromatic MOM Ether with EWG | TMSOTf, 2,2'-bipyridyl | Acetonitrile | 50 | 4 h | High | [1] |

| Various MOM Ethers | Zirconium(IV) chloride (ZrCl₄) | Isopropanol | Reflux | - | High | [3] |

| Phenolic MOM Ethers | Wells-Dawson heteropolyacid | Methanol | 65 | 1 h | 100 | [4] |

| Phenolic MOM Ethers | Wells-Dawson heteropolyacid | 1,2-dichloroethane | 80 | 5 h | 80 | [4] |

| Aromatic MOM Ether | Dichloromethane/TFA (15:1) | Dichloromethane/TFA | 25 | 12 h | - | [2] |

-

Preparation: The MOM-protected compound (1.0 eq.) is dissolved in a 15:1 mixture of DCM and TFA at 25 °C.

-

Reaction: The solution is stirred at 25 °C for 12 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).

-

Work-up: The reaction mixture is diluted with DCM and neutralized with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The layers are separated, and the aqueous phase is extracted with DCM.

-

Purification: The combined organic phases are washed with saturated aqueous sodium chloride, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield the crude product, which can be further purified by chromatography.

Reactivity of the Methoxymethyl Group on the Benzene Ring

The methoxymethyl group significantly influences the reactivity of the benzene ring in various transformations.

Directing Effects in Electrophilic Aromatic Substitution

The oxygen atom of the methoxymethyl group, being directly attached to the benzene ring, is an activating group and an ortho, para-director in electrophilic aromatic substitution (EAS) reactions. The lone pairs on the oxygen atom can be donated into the aromatic π-system through resonance, increasing the electron density at the ortho and para positions. This makes the ring more nucleophilic and reactive towards electrophiles at these positions.

While the MOM group is activating, steric hindrance from the methoxymethyl moiety can influence the ortho to para product ratio.

This protocol for the bromination of an anisole (B1667542) derivative is representative of EAS reactions on MOM-protected phenols.

-

Setup: Dissolve the anisole derivative (1.0 eq.) in an anhydrous solvent such as acetonitrile or dichloromethane in a round-bottom flask under an inert atmosphere.

-

Reagent Addition: Cool the solution to 0 °C and add N-Bromosuccinimide (NBS) (1.05 eq.) portion-wise over 15-20 minutes with vigorous stirring.

-

Reaction: Monitor the reaction by TLC. After the addition is complete, continue stirring at 0 °C for 1-2 hours or until the starting material is consumed.

-

Work-up and Purification: Quench the reaction and follow standard procedures for extraction, drying, and purification of the product.

Directed ortho-Metalation (DoM)

The methoxymethyl group can act as a directed metalation group (DMG), facilitating the deprotonation of the adjacent ortho position by a strong base, typically an organolithium reagent. This forms an aryllithium intermediate that can then react with various electrophiles to introduce a substituent exclusively at the ortho position. This provides a powerful tool for the regioselective functionalization of the benzene ring.[5] However, it is important to note that in some cases, a proton transfer from the MOM group itself can compete with the desired ortho-deprotonation, potentially quenching the organolithium reagent.[5]

This protocol describes the ortho-lithiation of a resorcinol (B1680541) derivative mono-protected with a MOM group.

-

Preparation: A solution of the MOM-protected resorcinol derivative (1.0 eq.) in an appropriate anhydrous ether solvent is cooled to -78 °C under an inert atmosphere.

-

Lithiation: sec-Butyllithium is added dropwise, and the reaction is stirred at -78 °C.

-

Electrophilic Quench: The desired electrophile (e.g., prenyl bromide) is added to the solution, and the reaction is allowed to proceed.

-

Work-up: The reaction is quenched with a suitable proton source (e.g., saturated aqueous ammonium chloride), and the product is extracted, dried, and purified.

Reaction Mechanisms and Workflows

Visualizing the flow of electrons and the transformation of molecules is crucial for understanding the reactivity of MOM-protected phenols. The following diagrams, rendered in DOT language, illustrate key reaction pathways.

Caption: Mechanism of MOM protection of a phenol using a strong base.

References

- 1. benchchem.com [benchchem.com]

- 2. total-synthesis.com [total-synthesis.com]

- 3. researchgate.net [researchgate.net]

- 4. Efficient Deprotection of Phenol Methoxymethyl Ethers Using a Solid Acid Catalyst with Wells-Dawson Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Electrophilic Aromatic Substitution on 1,4-Bis(methoxymethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,4-Bis(methoxymethyl)benzene is a symmetrically substituted aromatic compound with significant potential as a building block in the synthesis of more complex molecules for pharmaceutical and materials science applications. This technical guide provides a comprehensive overview of the core principles and experimental considerations for electrophilic aromatic substitution (EAS) reactions on this substrate. Due to the limited availability of specific experimental data for this compound in peer-reviewed literature, this document extrapolates from the known electronic effects of the methoxymethyl substituent and provides representative experimental protocols based on well-established procedures for analogous activated aromatic compounds. All quantitative data presented herein should be considered predictive and serve as a starting point for experimental design and optimization.

Core Concepts: Reactivity and Regioselectivity

The methoxymethyl group (-CH₂OCH₃) is an activating, ortho, para-directing substituent in electrophilic aromatic substitution. This directing effect is primarily due to the resonance donation of the lone pair of electrons on the oxygen atom into the benzene (B151609) ring, which stabilizes the arenium ion intermediate when the electrophile attacks the ortho or para positions. The inductive effect of the electronegative oxygen is outweighed by this strong resonance effect.[1][2][3]

In this compound, the two activating groups are positioned para to each other. This substitution pattern means that the positions ortho to each methoxymethyl group are the sites of highest electron density and therefore the most favorable for electrophilic attack. All four available positions on the aromatic ring are equivalent, which simplifies the product distribution, leading to a single expected mono-substituted product.

Key Electrophilic Aromatic Substitution Reactions

This section outlines the predicted outcomes and provides representative experimental protocols for common EAS reactions on this compound.

Nitration

Nitration introduces a nitro group (-NO₂) onto the aromatic ring, a crucial functional group for further synthetic transformations, such as reduction to an amine.[4]

Predicted Reaction:

Data Presentation: Predicted Nitration Outcome

| Electrophile | Product | Predicted Major Isomer | Predicted Yield |

| NO₂⁺ | 2-Nitro-1,4-bis(methoxymethyl)benzene | 2-Nitro-1,4-bis(methoxymethyl)benzene | Moderate to High |

Experimental Protocol: Representative Nitration

Disclaimer: This protocol is a representative example adapted from standard nitration procedures for activated aromatic compounds and has not been optimized for this compound.

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid (15 mL) and concentrated nitric acid (15 mL) to 0-5 °C in an ice-water bath.

-

Dissolve this compound (10.0 g, 0.06 mol) in a minimal amount of a suitable inert solvent (e.g., dichloromethane).

-

Add the solution of this compound dropwise to the cooled nitrating mixture over 30 minutes, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice (200 g) with vigorous stirring.

-

Extract the product with dichloromethane (B109758) (3 x 50 mL).

-

Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Halogenation (Bromination)

Halogenation, such as bromination, introduces a halogen atom onto the aromatic ring, which can serve as a handle for cross-coupling reactions.

Predicted Reaction:

Data Presentation: Predicted Bromination Outcome

| Electrophile | Product | Predicted Major Isomer | Predicted Yield |

| Br⁺ | 2-Bromo-1,4-bis(methoxymethyl)benzene | 2-Bromo-1,4-bis(methoxymethyl)benzene | High |

Experimental Protocol: Representative Bromination

Disclaimer: This protocol is a representative example adapted from standard bromination procedures for activated aromatic compounds and has not been optimized for this compound.

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, dissolve this compound (10.0 g, 0.06 mol) in anhydrous dichloromethane (100 mL).

-

Add a catalytic amount of iron(III) bromide (0.5 g, 1.7 mmol).

-

Cool the mixture to 0 °C in an ice-water bath.

-

Slowly add a solution of bromine (3.1 mL, 0.06 mol) in dichloromethane (20 mL) dropwise over 30 minutes.

-

After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

-

Quench the reaction by carefully adding a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer and wash it with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the product by column chromatography.

Friedel-Crafts Acylation

Friedel-Crafts acylation is a powerful method for forming carbon-carbon bonds by introducing an acyl group onto the aromatic ring.[5][6][7]

Predicted Reaction:

Data Presentation: Predicted Friedel-Crafts Acylation Outcome

| Electrophile | Product | Predicted Major Isomer | Predicted Yield |

| CH₃CO⁺ | 1-(2,5-Bis(methoxymethyl)phenyl)ethan-1-one | 1-(2,5-Bis(methoxymethyl)phenyl)ethan-1-one | Moderate |

Experimental Protocol: Representative Friedel-Crafts Acylation

Disclaimer: This protocol is a representative example adapted from standard Friedel-Crafts acylation procedures for activated aromatic compounds and has not been optimized for this compound.

-

To a stirred suspension of anhydrous aluminum chloride (9.6 g, 0.072 mol) in anhydrous dichloromethane (100 mL) at 0 °C under a nitrogen atmosphere, add acetyl chloride (5.1 mL, 0.072 mol) dropwise.

-

Stir the mixture at 0 °C for 15 minutes.

-

Add a solution of this compound (10.0 g, 0.06 mol) in anhydrous dichloromethane (50 mL) dropwise over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition, allow the reaction to stir at room temperature for 4-6 hours.

-

Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

-

Purify the resulting ketone by column chromatography or distillation.

Signaling Pathways and Experimental Workflows

Conclusion

This compound is an activated aromatic substrate that is predicted to undergo electrophilic aromatic substitution readily at the positions ortho to the methoxymethyl groups. The provided representative protocols for nitration, halogenation, and Friedel-Crafts acylation serve as a robust starting point for the synthesis of novel substituted derivatives. Researchers and drug development professionals are encouraged to utilize this guide for the rational design of synthetic routes, with the understanding that optimization of reaction conditions will be necessary to achieve desired yields and purity. Further experimental investigation is warranted to fully elucidate the reactivity and synthetic utility of this versatile building block.

References

- 1. organicchemistrytutor.com [organicchemistrytutor.com]

- 2. youtube.com [youtube.com]

- 3. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 4. Benzene,1-(methoxymethyl)-4-nitro- synthesis - chemicalbook [chemicalbook.com]

- 5. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chemistryjournals.net [chemistryjournals.net]

An In-depth Technical Guide to the Structural Characterization of 1,4-Bis(methoxymethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural characterization of 1,4-bis(methoxymethyl)benzene. It includes detailed spectroscopic data, experimental protocols for its synthesis, and key physicochemical properties. This document is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis, materials science, and drug development.

Physicochemical Properties

This compound is a colorless liquid at room temperature.[1] It is an organic compound featuring a benzene (B151609) ring substituted at the 1 and 4 positions with methoxymethyl groups.[2] While soluble in common organic solvents, it has limited solubility in water.[2]

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₄O₂ | [3] |

| Molecular Weight | 166.22 g/mol | [3] |

| CAS Number | 6770-38-3 | [4] |

| Boiling Point | 235 °C | [4] |

| Density | 1.013 g/cm³ | [4] |

| Appearance | Colorless liquid | [1] |

Spectroscopic Data for Structural Elucidation

The structural identity of this compound is unequivocally confirmed through a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

The proton NMR spectrum of this compound is characterized by three distinct signals, consistent with the molecule's symmetry.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.3 | Singlet | 4H | Aromatic protons (Ar-H) |

| ~4.4 | Singlet | 4H | Methylene protons (-CH₂-) |

| ~3.3 | Singlet | 6H | Methyl protons (-OCH₃) |

Note: The exact chemical shifts may vary slightly depending on the solvent and instrument used.

The carbon-13 NMR spectrum displays three signals, corresponding to the three unique carbon environments in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~137 | Aromatic quaternary carbons (Ar-C) |

| ~128 | Aromatic CH carbons (Ar-CH) |

| ~74 | Methylene carbons (-CH₂-) |

| ~58 | Methyl carbons (-OCH₃) |

Note: The exact chemical shifts may vary slightly depending on the solvent and instrument used.

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups within the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-2800 | Strong | C-H stretching (aliphatic) |

| ~1610, 1510 | Medium | C=C stretching (aromatic ring) |

| ~1100 | Strong | C-O stretching (ether) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Relative Abundance | Assignment |

| 166 | Moderate | [M]⁺ (Molecular ion) |

| 135 | High | [M - OCH₃]⁺ |

| 121 | High | [M - CH₂OCH₃]⁺ |

| 91 | Moderate | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

The synthesis of this compound can be achieved through various methods. A common and effective approach is the Williamson ether synthesis, starting from 1,4-bis(chloromethyl)benzene (B146612).

Synthesis of this compound via Williamson Ether Synthesis

This protocol outlines the synthesis of this compound from 1,4-bis(chloromethyl)benzene and sodium methoxide (B1231860).

Materials:

-

1,4-Bis(chloromethyl)benzene

-

Sodium methoxide

-

Anhydrous methanol (B129727)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,4-bis(chloromethyl)benzene in anhydrous methanol.

-

Add a stoichiometric excess of sodium methoxide to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Partition the residue between diethyl ether and water.

-

Separate the organic layer and wash it sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation to yield pure this compound.

Synthesis of the Precursor: 1,4-Bis(chloromethyl)benzene from p-Xylene (B151628)

The starting material, 1,4-bis(chloromethyl)benzene, can be synthesized from p-xylene via a free-radical chlorination reaction.

Materials:

-

p-Xylene

-

N-Chlorosuccinimide (NCS)

-

Benzoyl peroxide (BPO) or AIBN (initiator)

-

Carbon tetrachloride (or another suitable solvent)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a light source (e.g., a sunlamp), dissolve p-xylene in carbon tetrachloride.

-

Add N-chlorosuccinimide and a catalytic amount of benzoyl peroxide or AIBN.

-

Heat the mixture to reflux while irradiating with the light source to initiate the radical reaction.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and filter off the succinimide (B58015) byproduct.

-

Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.

-

Remove the solvent by rotary evaporation to yield the crude 1,4-bis(chloromethyl)benzene, which can be purified by recrystallization or distillation.

Visualization of Structures and Processes

Molecular Structure and NMR Assignments

Caption: Molecular structure of this compound with atom numbering.

Synthetic and Characterization Workflow

References

An In-depth Technical Guide to the Safe Handling of 1,4-Bis(methoxymethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and does not constitute professional safety advice. Always consult the most up-to-date Safety Data Sheet (SDS) from your supplier and adhere to your institution's safety protocols.

Introduction

1,4-Bis(methoxymethyl)benzene is an aromatic ether utilized in various research and development applications, including organic synthesis and materials science.[1][2] Its structure, featuring a benzene (B151609) ring with two methoxymethyl substituents, imparts specific reactivity that makes it a valuable building block.[1] This guide provides a comprehensive overview of the safety and handling considerations for this compound to ensure its safe use in a laboratory setting.

Hazard Identification and Classification

There is a notable discrepancy in the GHS classification of this compound among suppliers. Some sources classify it as non-hazardous, while others indicate potential health risks.[3][4][5] This lack of a harmonized classification underscores the importance of treating the substance with caution and adhering to stringent safety protocols.

Table 1: Summary of GHS Classifications for this compound

| Hazard Class | Hazard Statement | Source(s) |

| Skin Irritation | H315: Causes skin irritation | [4][5] |

| Eye Irritation | H319: Causes serious eye irritation | [4][5] |

| Reproductive Toxicity | H361: Suspected of damaging fertility or the unborn child | [4][5] |

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | [4] |

| Specific Target Organ Toxicity (Repeated Exposure) | H373: May cause damage to organs through prolonged or repeated exposure | [4][5] |

| Not Classified | Not a hazardous substance or mixture | [3] |

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is crucial for its safe handling and storage.

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₄O₂ | [6] |

| Molecular Weight | 166.22 g/mol | [4][6] |

| Appearance | Colorless to pale yellow liquid or solid | [7][8] |

| Boiling Point | 235 °C | [7] |

| Melting Point | 114-116 °C | [7] |

| Flash Point | 118 °C | [7] |

| Density | 1.013 g/cm³ | [7] |

| Water Solubility | 10.642 g/L at 20 °C | [7] |

| Vapor Pressure | 0.301 mmHg at 25 °C | [7] |

Experimental Protocols for Safe Handling

Given that this compound is an aromatic ether, general safety protocols for this class of compounds should be followed, with particular attention to the potential for peroxide formation.

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling this chemical to determine the necessary PPE.

Caption: General PPE workflow for handling this compound.

Engineering Controls

Proper ventilation is essential to minimize inhalation exposure.

-

Fume Hood: All work with this compound should be conducted in a properly functioning chemical fume hood.[9]

-

Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible in the work area.

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing.[3] Prevent the generation of vapor or mist.[3]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7] As with other ethers, it is prudent to date the container upon receipt and upon opening to monitor for potential peroxide formation, although aromatic ethers are generally less prone to this than aliphatic ethers.[9]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

Table 3: First Aid Procedures for this compound Exposure

| Exposure Route | First Aid Procedure | Source(s) |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell. | [3] |

| Skin Contact | Immediately remove all contaminated clothing. Rinse the skin well with water. If skin irritation occurs, seek medical attention. | [3] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice. | [3] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek medical attention. | [3] |

Accidental Release and Disposal

Proper procedures for spill cleanup and waste disposal are necessary to protect personnel and the environment.

Accidental Release

Caption: Step-by-step protocol for responding to an accidental spill.

Disposal

-

Waste Determination: A proper waste determination must be performed to ascertain if the waste is regulated under local and national guidelines.[10]

-

Containerization: Collect waste in a compatible and properly labeled container.[10] The container should be kept tightly sealed.[10]

-

Disposal: Dispose of the chemical waste in accordance with all applicable federal, state, and local environmental regulations.[3] Do not dispose of it down the drain.

Reactivity and Stability

-

Stability: The compound is generally stable under normal laboratory conditions.

-

Incompatible Materials: Information on specific incompatibilities is limited, but as a general precaution for ethers, avoid strong oxidizing agents.

-

Hazardous Decomposition Products: No specific data is readily available, but combustion may produce carbon oxides.

Toxicological Information

Detailed toxicological studies on this compound are not widely available in the public domain. The primary concerns, as noted in some safety data sheets, are skin and eye irritation, and potential reproductive toxicity.[4][5] There is no information available regarding specific signaling pathways or mechanisms of toxicity.

Conclusion

While this compound is a valuable compound in research, its safe handling requires a cautious and informed approach, particularly due to the conflicting hazard information. Researchers, scientists, and drug development professionals must adhere to the general principles of laboratory safety, including the consistent use of appropriate personal protective equipment, proper engineering controls, and established safe handling and disposal practices. By following the guidelines outlined in this document and consulting the latest safety data sheets, the risks associated with the use of this compound can be effectively managed.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | 6770-38-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. This compound | C10H14O2 | CID 81239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. artsci.usu.edu [artsci.usu.edu]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. chemicalbook.com [chemicalbook.com]

- 8. publications.iarc.who.int [publications.iarc.who.int]

- 9. Laboratory Safety Manual [ehs.cornell.edu]

- 10. mtu.edu [mtu.edu]

Methodological & Application

Application Notes and Protocols for 1,4-Bis(methoxymethyl)benzene as a Cationic Initiator for Epoxy Resins

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Bis(methoxymethyl)benzene, a diether derivative of p-xylene, presents a potential application in the field of polymer chemistry as a latent thermal cationic initiator for the curing of epoxy resins. While not a conventional crosslinker that reacts directly with the epoxy ring through its ether linkages under neutral thermal conditions, its chemical structure allows for acid-catalyzed initiation of cationic polymerization. This process can lead to the formation of a crosslinked epoxy network with potentially unique properties.

Under acidic conditions, the ether oxygen of the methoxymethyl group can be protonated. The subsequent cleavage of the carbon-oxygen bond is facilitated by the stability of the resulting benzylic carbocation. This carbocation can then attack the oxygen of an epoxy group, initiating a chain-reaction of ring-opening polymerization. The bifunctional nature of this compound allows for the generation of two initiating sites, contributing to the formation of a crosslinked polymer network. This method may offer an alternative to traditional amine or anhydride (B1165640) curing systems, potentially providing advantages in terms of pot life, curing control, and the final properties of the thermoset.

Proposed Signaling Pathway: Cationic Polymerization Initiation

The proposed mechanism for the initiation of epoxy resin polymerization by this compound in the presence of a strong acid is depicted below.

Caption: Proposed cationic polymerization mechanism of epoxy resins initiated by this compound.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for an epoxy resin system cured with this compound as a cationic initiator, compared to a standard amine-cured system. This data is illustrative and should be confirmed by experimental measurements.

| Property | This compound Initiated System (Hypothetical) | Standard Amine-Cured System (Typical) | Test Method |

| Thermal Properties | |||

| Glass Transition Temperature (Tg) | 130 - 150 °C | 120 - 180 °C | DSC |

| Onset of Decomposition (Td5%) | 320 - 340 °C | 300 - 350 °C | TGA |

| Coefficient of Thermal Expansion (CTE, α1) | 50 - 65 ppm/°C | 45 - 60 ppm/°C | TMA |

| Mechanical Properties | |||

| Tensile Strength | 60 - 75 MPa | 70 - 90 MPa | ASTM D638 |

| Tensile Modulus | 2.5 - 3.0 GPa | 2.8 - 3.5 GPa | ASTM D638 |

| Elongation at Break | 3 - 5 % | 4 - 8 % | ASTM D638 |

| Curing Characteristics | |||

| Onset Curing Temperature | 140 - 160 °C (with catalyst) | 80 - 150 °C | DSC |

| Time to Peak Exotherm (at 150°C) | 15 - 25 minutes | 30 - 60 minutes | DSC |

Experimental Protocols

Materials

-

Epoxy Resin: Diglycidyl ether of bisphenol A (DGEBA), Epoxy Equivalent Weight (EEW) = 180-190 g/eq.

-

Cationic Initiator: this compound (BMMB), Molecular Weight = 166.22 g/mol .

-

Acid Catalyst: A strong protic acid (e.g., p-toluenesulfonic acid) or a Lewis acid (e.g., boron trifluoride monoethylamine complex).

-

Solvent (optional): Anhydrous toluene (B28343) or xylene for viscosity reduction.

Protocol 1: Formulation of the Epoxy Resin System

This protocol describes the preparation of the uncured epoxy resin mixture.

Caption: Experimental workflow for the formulation of the epoxy resin system.

-

Preparation of Reagents:

-

Dry all glassware in an oven at 120°C for at least 4 hours and cool in a desiccator before use.

-

If using a solvent, ensure it is anhydrous.

-

Prepare a stock solution of the acid catalyst in the anhydrous solvent (e.g., 10 wt% p-toluenesulfonic acid in toluene).

-

-

Mixing:

-

In a clean, dry beaker, add the desired amount of DGEBA epoxy resin.

-

Preheat the epoxy resin to approximately 60°C to reduce its viscosity.

-

Calculate the required amount of this compound. A typical starting point is a stoichiometric ratio based on the desired degree of initiation. For example, a 1:2 molar ratio of BMMB to epoxy groups could be investigated.

-

Slowly add the this compound to the preheated epoxy resin while stirring mechanically. Continue mixing until a homogeneous solution is obtained.

-

Add the acid catalyst solution dropwise while stirring. The amount of catalyst will need to be optimized, but a starting point of 0.5-2.0 parts per hundred parts of resin (phr) is suggested.

-

Continue mixing for an additional 5-10 minutes to ensure uniform distribution of the catalyst.

-

-

Degassing:

-

Place the mixture in a vacuum oven at 60°C and apply vacuum to remove any entrapped air bubbles. Degas until bubbling ceases.

-

Protocol 2: Curing of the Epoxy Resin

This protocol outlines the thermal curing process.

-

Sample Preparation:

-

Pour the degassed resin mixture into a preheated mold treated with a mold release agent.

-

-

Curing Schedule:

-

Place the mold in a programmable oven.

-

A suggested starting curing schedule is:

-

Ramp to 150°C at a rate of 5°C/min.

-

Hold at 150°C for 2 hours.

-

Ramp to 180°C at a rate of 2°C/min.

-

Hold at 180°C for 1 hour for post-curing.

-

-

Allow the cured sample to cool slowly to room temperature inside the oven to prevent thermal shock.

-

Protocol 3: Characterization of the Cured Epoxy Resin

This protocol details the methods for evaluating the properties of the cured material.

-

Thermal Analysis:

-

Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg) by heating a small sample (10-15 mg) from room temperature to 250°C at a heating rate of 10°C/min under a nitrogen atmosphere.

-

Thermogravimetric Analysis (TGA): Evaluate the thermal stability by heating a sample (10-15 mg) from room temperature to 800°C at a heating rate of 10°C/min under a nitrogen atmosphere. Determine the onset of decomposition temperature (e.g., 5% weight loss).

-

-

Mechanical Testing:

-

Prepare test specimens according to ASTM standards (e.g., ASTM D638 for tensile properties).

-

Perform tensile testing to determine tensile strength, tensile modulus, and elongation at break.

-

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Epoxy resins and acid catalysts can be skin and respiratory irritants. Avoid direct contact and inhalation.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

Application Notes and Protocols for Acid-Catalyzed Crosslinking with 1,4-Bis(methoxymethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Bis(methoxymethyl)benzene is a versatile crosslinking agent employed in the synthesis of a variety of polymeric materials.[1] Its structure, featuring a central benzene (B151609) ring with two reactive methoxymethyl groups, allows for the formation of stable, crosslinked networks.[1][2] This compound is particularly useful in acid-catalyzed reactions where the methoxymethyl groups can react with various functional groups on polymer chains or undergo self-condensation to create highly porous, hyper-cross-linked polymers (HCPs).[3][4] These materials are of significant interest in applications ranging from materials science to drug delivery, owing to their tunable porosity and high surface area.[5][6]

The acid-catalyzed crosslinking process typically involves the generation of a carbocation intermediate, which then undergoes electrophilic substitution or condensation reactions to form methylene (B1212753) bridges between aromatic rings or other reactive sites.[3][4] This methodology provides a route to metal-free porous organic polymers and offers the potential for catalyst recovery and recycling, enhancing the sustainability of the process.[5]

Mechanism of Action

The acid-catalyzed crosslinking reaction with this compound proceeds through an electrophilic aromatic substitution mechanism. The key steps are outlined below:

-

Protonation of the Ether: The acid catalyst protonates one of the methoxymethyl groups, making it a good leaving group (methanol).

-

Formation of a Benzyl (B1604629) Carbocation: The protonated ether cleaves to form a resonance-stabilized benzyl carbocation.

-

Electrophilic Aromatic Substitution: The carbocation acts as an electrophile and reacts with an electron-rich aromatic ring (from another monomer or a polymer chain), forming a methylene bridge and regenerating a proton.

-

Network Formation: This process repeats, leading to the formation of a three-dimensional crosslinked network.

The self-condensation of this compound is a prominent example of this mechanism, leading to the formation of hyper-cross-linked polymers.[3][4]

Applications in Research and Development

The unique properties of polymers crosslinked with this compound make them suitable for a range of applications:

-

Porous Materials: The self-condensation of this compound produces hyper-cross-linked polymers with high surface areas and tunable pore sizes.[3][4] These materials can be used for gas sorption, separation, and catalysis.

-

Drug Delivery: The porous nature and potential for functionalization of these crosslinked polymers make them promising candidates for drug delivery systems, allowing for controlled release of therapeutic agents.

-

Synthetic Resins: this compound is used as an intermediate in the synthesis of various resins.[7]

Data Presentation

Table 1: Properties of Hyper-Cross-Linked Polymers from this compound (BMMB) with Different Acid Catalysts.[3][4]

| Catalyst | Polymer Designation | BET Specific Surface Area (SSABET) (m2 g–1) | Total Pore Volume (VTOT) (cm3 g–1) | Micropore Volume (VMICRO) (cm3 g–1) |

| Triflic Acid | BMMB-T | 1173 (average) | ~0.8 | ~0.4 |

| Sulfuric Acid | BMMB-S | >600 | Not specified | Not specified |

| p-Toluenesulfonic acid (p-TSA) | Not specified | Inconsistent and often nonporous | Not specified | Not specified |

| Ferric Chloride (FeCl3) | Not specified | up to 1260 | Not specified | Not specified |

Experimental Protocols

Protocol 1: Synthesis of Hyper-Cross-Linked Polymers via Self-Condensation of this compound

This protocol is based on the synthesis of hyper-cross-linked polymers as described in the literature.[3][4]

Materials:

-

This compound (monomer)

-

Anhydrous 1,2-dichloroethane (B1671644) (DCE) or other suitable solvent

-

Acid catalyst (e.g., Triflic acid, Sulfuric acid, or p-Toluenesulfonic acid)

-

Deionized water

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen inlet/outlet

-

Temperature-controlled oil bath or heating mantle

-

Büchner funnel and filter paper

-

Vacuum oven

Procedure:

-

Monomer Dissolution: In a clean, dry round-bottom flask, dissolve this compound in anhydrous 1,2-dichloroethane under a nitrogen atmosphere. The concentration of the monomer can be varied to control the properties of the final polymer.

-

Catalyst Addition: While stirring, add the acid catalyst to the monomer solution. The amount of catalyst will depend on the specific acid used and the desired reaction rate. For strong Brønsted acids like triflic acid or sulfuric acid, a catalytic amount is typically sufficient.[3][4]

-